N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of N4-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Transformations: Introduction of the benzyl, ethyl, and sulfonamide groups through various functional group transformations, such as alkylation, sulfonation, and nucleophilic substitution.
Industrial production methods often involve the use of advanced catalysts and environmentally friendly procedures, such as heterogeneous catalytic systems and microwave-assisted reactions, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antileishmanial and antimalarial activities.
Biological Research: It is used in molecular simulation studies to understand its interactions with biological targets and its binding affinity to active sites.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, in antileishmanial activity, the compound exhibits strong hydrophobic interactions with catalytic residues in the active site, leading to inhibition of the target enzyme . The molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N~4~-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-4-carboxamide: Known for its anti-inflammatory properties.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Studied for their pro-apoptotic and anti-cancer activities.
The uniqueness of N4-BENZYL-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
IUPAC Name |
N-benzyl-1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-4-22-15-19(16(3)21-22)27(25,26)23(13-17-9-7-6-8-10-17)14-18-11-12-20-24(18)5-2/h6-12,15H,4-5,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDKEAPDIKKPMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=NN3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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